Pentaerythritol-d8 Dibromide

Descripción general

Descripción

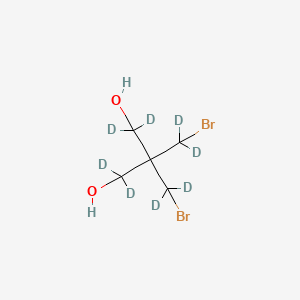

Pentaerythritol-d8 Dibromide is a deuterated derivative of pentaerythritol dibromide, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in research settings, particularly in the field of proteomics and stable isotope labeling. Its molecular formula is C5H2D8Br2O2, and it has a molecular weight of 269.99 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Pentaerythritol-d8 Dibromide typically involves the bromination of pentaerythritol-d8. The process begins with the preparation of pentaerythritol-d8, which is achieved by reacting formaldehyde with acetaldehyde in the presence of a deuterated base, such as sodium deuteroxide. The resulting pentaerythritol-d8 is then subjected to bromination using bromine or hydrogen bromide under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product quality .

Análisis De Reacciones Químicas

Types of Reactions: Pentaerythritol-d8 Dibromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form pentaerythritol-d8 derivatives.

Reduction Reactions: The compound can be reduced to form pentaerythritol-d8 by using reducing agents like lithium aluminum hydride.

Oxidation Reactions: this compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.

Common Reagents and Conditions:

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

Substitution: Pentaerythritol-d8 derivatives with different functional groups.

Reduction: Pentaerythritol-d8.

Oxidation: Pentaerythritol-d8 carboxylic acids or aldehydes.

Aplicaciones Científicas De Investigación

Pentaerythritol-d8 Dibromide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of deuterated compounds for NMR spectroscopy.

Biology: Employed in stable isotope labeling for studying metabolic pathways and protein dynamics.

Medicine: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.

Industry: Applied in the production of flame retardants, plasticizers, and other specialty chemicals

Mecanismo De Acción

The mechanism of action of Pentaerythritol-d8 Dibromide involves its ability to undergo substitution and reduction reactions, which allows it to act as a versatile intermediate in organic synthesis. The deuterium atoms provide stability and enable detailed studies using spectroscopic techniques. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparación Con Compuestos Similares

Pentaerythritol Dibromide: The non-deuterated analog of Pentaerythritol-d8 Dibromide.

Pentaerythritol Tetranitrate: A nitrate ester of pentaerythritol used as an explosive and vasodilator.

Neopentyl Glycol Dibromide: A similar compound with a different carbon backbone

Uniqueness: this compound is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for detailed spectroscopic studies. This property distinguishes it from its non-deuterated analogs and other similar compounds .

Actividad Biológica

Pentaerythritol-d8 dibromide (CHDBrO) is a stable isotopic variant of pentaerythritol that has gained attention in various research fields, particularly in biochemistry and medicinal chemistry. This article explores its biological activity, including its applications, mechanisms, and relevant case studies.

This compound is characterized by its molecular structure, which includes two bromine atoms and eight deuterium atoms replacing hydrogen in the pentaerythritol backbone. This modification enhances its stability and makes it useful in metabolic studies and drug development.

The biological activity of this compound can be attributed to several key mechanisms:

- Halogen Bonding : The presence of bromine atoms allows for unique interactions through halogen bonding, which can influence the compound's affinity for biological targets .

- Structural Similarity : Its structural similarity to other biologically active compounds enables it to participate in various biochemical pathways, potentially affecting cellular functions .

Applications in Research

This compound has been utilized in several research applications:

- Metabolic Studies : As a stable isotope, it serves as a tracer in metabolic studies to track biological processes .

- Drug Development : Its unique properties make it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors .

Case Study 1: Antifungal Activity

A study investigated the antifungal properties of compounds containing halogenated moieties similar to this compound. The results indicated that these compounds exhibited significant antifungal activity against various strains, suggesting potential therapeutic applications in treating fungal infections .

Case Study 2: Protein Crystallization

Research highlighted the use of pentaerythritol-based polymers, including derivatives like this compound, as effective precipitants in protein crystallization. The study demonstrated that these compounds could enhance crystal quality and yield, crucial for X-ray crystallography and structural biology .

Research Findings

Recent findings have provided insights into the interactions and biological implications of this compound:

- Encapsulation Properties : Pentaerythritol exhibits maximum encapsulation capabilities for crystalline molecules due to its low lattice energy and structural characteristics. This property is beneficial for drug delivery systems where controlled release is essential .

- Thermal Stability : Thermal analysis showed that this compound maintains stability under various conditions, making it suitable for applications requiring prolonged exposure to heat without decomposition .

Data Table: Comparison of Biological Activities

Propiedades

IUPAC Name |

2,2-bis[bromo(dideuterio)methyl]-1,1,3,3-tetradeuteriopropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Br2O2/c6-1-5(2-7,3-8)4-9/h8-9H,1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHUGKEQJSLOLHL-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)(CBr)CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C([2H])([2H])O)(C([2H])([2H])Br)C([2H])([2H])Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.